molecular formula C15H19NO4 B5607322 4-(4-morpholinyl)-4-oxobutyl benzoate

4-(4-morpholinyl)-4-oxobutyl benzoate

Cat. No. B5607322
M. Wt: 277.31 g/mol
InChI Key: ZVJNULARXXRCCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives and their complexes has been explored in various studies. For example, Teipel et al. (1994) described the synthesis of copper complexes involving sodium benzoate and morpholine derivatives, highlighting the formation of μ4-oxo-bridged copper tetramers, which were characterized by single-crystal X-ray diffraction studies (Teipel, Griesar, Haase, & Krebs, 1994). Nematollahi and Esmaili (2010) discussed an electrochemical synthesis approach for 4-morpholino-2-(arylsulfonyl)benzenamines, demonstrating a green, one-pot procedure with potential biological significance (Nematollahi & Esmaili, 2010).

Molecular Structure Analysis

Ambekar et al. (2014) detailed the crystal structure of a morpholine derivative, emphasizing the morpholine ring's chair conformation and the molecular linkages via hydrogen bonds (Ambekar, Kumar, Shirahatti, Kotresh, & Kumar, 2014).

Chemical Reactions and Properties

Research by Lu et al. (2018) on the synthesis of a morpholine-1H-indazole derivative revealed its antitumor activity against certain cancer cell lines, indicating the chemical reactivity and potential therapeutic properties of morpholine derivatives (Lu, Jin, Ge, Song, Zhao, Guo, Yue, & Li, 2018).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as crystal structure and bonding configurations, have been explored in various studies. For instance, Brito et al. (2006) analyzed the crystal structure of a 2,4-dinitrophenylsulfanyl morpholine, highlighting its molecular configuration and intermolecular hydrogen bonding (Brito, López-Rodríguez, Cárdenas, & Vargas, 2006).

Chemical Properties Analysis

Audouze, Nielsen, and Peters (2004) synthesized a series of morpholine and 1,4-oxazepane derivatives, conducting a 3D-QSAR analysis to understand the relationship between chemical structure and biological activity, particularly for dopamine D4 receptor affinity (Audouze, Nielsen, & Peters, 2004). This study reflects the chemical properties and potential applications of morpholine derivatives in medicinal chemistry.

properties

IUPAC Name

(4-morpholin-4-yl-4-oxobutyl) benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(16-8-11-19-12-9-16)7-4-10-20-15(18)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJNULARXXRCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCCOC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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